molecular formula C59H111BO10 B12775245 Pentaerythritol trioleate borate CAS No. 71839-42-4

Pentaerythritol trioleate borate

Cat. No.: B12775245
CAS No.: 71839-42-4
M. Wt: 991.3 g/mol
InChI Key: WUVDRYKAZLCNJH-WFDAPEBOSA-N
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Description

Pentaerythritol Trioleate Borate is a research chemical of significant interest in the field of advanced lubricant formulation. It is conceptualized as a borated ester, synthesised by reacting pentaerythritol trioleate—a polyol ester known for its lubricating properties—with a boron source . This combination is designed to synergize the excellent inherent lubricity and high biodegradability of polyol ester base oils with the multifunctional performance characteristics imparted by boron . The primary research value of this compound lies in its potential dual mechanism of action. First, the long, oleic acid chains of the trioleate component provide a solid foundation for fluid film lubrication and exhibit desirable solubility in various synthetic base oils . Second, the incorporated boron is anticipated to function as a high-performance, adsorption-active anti-wear and friction-modifying agent . During tribological stress, the compound is theorized to form a protective boron-rich boundary film on metal surfaces, thereby reducing friction and protecting against wear under elevated temperatures and loads . This makes it a compelling subject for research into next-generation, environmentally considerate lubricant additives, particularly as a potential alternative to conventional phosphorus- and sulfur-containing compounds . Researchers are exploring its applications in synthetic esters and other lubricating base oils to enhance performance in demanding conditions. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

71839-42-4

Molecular Formula

C59H111BO10

Molecular Weight

991.3 g/mol

IUPAC Name

boric acid;[2-(hydroxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C59H108O7.BH3O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;2-1(3)4/h25-30,60H,4-24,31-55H2,1-3H3;2-4H/b28-25-,29-26+,30-27+;

InChI Key

WUVDRYKAZLCNJH-WFDAPEBOSA-N

Isomeric SMILES

B(O)(O)O.CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)CO

Canonical SMILES

B(O)(O)O.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol trioleate borate typically involves the esterification of pentaerythritol with oleic acid in the presence of a catalyst, followed by the reaction with boric acid. The process can be summarized in the following steps:

    Esterification: Pentaerythritol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures (around 100-150°C) to form pentaerythritol trioleate.

    Borate Formation: The pentaerythritol trioleate is then reacted with boric acid at a controlled temperature (around 80-100°C) to form this compound. The reaction may require a solvent such as toluene to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and borate formation processes. The use of continuous reactors and efficient catalysts helps in achieving high yields and purity of the final product. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol trioleate borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form pentaerythritol, oleic acid, and boric acid.

    Substitution: The borate group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. The reaction conditions depend on the specific nucleophile used.

Major Products Formed

    Oxidation: Borate esters with different oxidation states.

    Hydrolysis: Pentaerythritol, oleic acid, and boric acid.

    Substitution: Substituted borate esters with different functional groups.

Scientific Research Applications

Introduction to Pentaerythritol Trioleate Borate

This compound is a synthetic compound formed by the esterification of pentaerythritol with oleic acid, modified with borate groups. This unique structure enhances its performance in various applications, particularly in lubrication and as an additive in industrial processes. The compound's ability to reduce friction, wear, and improve stability makes it a valuable component in several fields.

Lubricants

One of the primary applications of this compound is as a lubricant additive. Its properties significantly reduce friction and wear in mechanical systems, which is crucial for enhancing the lifespan and efficiency of machinery. The addition of this compound improves the lubricating characteristics of oils, making them suitable for high-performance applications such as:

  • Automotive lubricants : Enhances engine efficiency and reduces wear.
  • Industrial machinery : Provides stability under extreme conditions.

Grease Formulations

This compound is also utilized in grease formulations. It acts as a thickener, improving the dropping point of greases, which is essential for maintaining performance at elevated temperatures. This application is particularly relevant in:

  • High-temperature environments : Ensures lubrication remains effective under heat.
  • Heavy-duty applications : Suitable for construction and mining equipment.

Fuel Additives

In fuel formulations, this compound serves as an additive that enhances combustion efficiency. Its presence can lead to reduced emissions and improved fuel economy, making it beneficial for:

  • Automotive fuels : Enhances performance while minimizing environmental impact.
  • Aviation fuels : Improves stability and performance at high altitudes.

Agricultural Applications

Given the boron content in this compound, it has potential agricultural applications as a micronutrient fertilizer. Boron is essential for plant growth, and its inclusion can enhance nutrient uptake in crops.

Coatings and Sealants

The compound can be incorporated into coatings and sealants to improve their durability and resistance to environmental factors. This application is valuable in:

  • Protective coatings : Increases resistance to corrosion and wear.
  • Sealants : Enhances adhesion properties and longevity.

Case Study 1: Automotive Lubrication

In a study examining the effects of various lubricant additives on engine performance, this compound was tested against traditional additives. Results indicated a significant reduction in engine wear and improved fuel efficiency when using the compound, demonstrating its effectiveness as a lubricant additive.

Case Study 2: Industrial Grease Performance

A comparative analysis of greases containing this compound showed superior performance under high-temperature conditions compared to standard greases without this additive. The study highlighted its role in maintaining viscosity and preventing breakdown at elevated temperatures.

Mechanism of Action

The mechanism of action of pentaerythritol trioleate borate involves its ability to form stable complexes with other molecules. The borate group can interact with hydroxyl and carboxyl groups in other compounds, leading to the formation of stable borate esters. This interaction is crucial in its applications as a stabilizer and reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

PETB belongs to a family of polyol esters and boron-containing compounds. Key structural analogs include:

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
Pentaerythritol trioleate borate Pentaerythritol 3 oleate esters, 1 borate ~950 (estimated) High viscosity, flame retardancy
Trimethylolpropane trioleate (TMPTO) Trimethylolpropane 3 oleate esters 885–900 Lubricity, low pour point (-40°C)
Pentaerythritol tetraoleate (PETO) Pentaerythritol 4 oleate esters ~1,200 Superior thermal stability (>280°C)
Zinc borate Inorganic Zn-B-O network Zn²⁺, BO₃³⁻ 434 (ZnO·3B₂O₃·3.5H₂O) Inorganic flame retardant, low toxicity

Key Observations :

  • Borate vs. Non-Borate Esters: PETB’s borate group enhances flame retardancy by forming a glassy char during combustion, unlike TMPTO or PETO, which rely solely on ester decomposition for lubrication .
  • Oleate Chain Impact : PETB’s unsaturated oleate chains (C=C bonds) improve oxidative stability compared to saturated analogs but reduce thermal stability relative to PETO .
Performance in Flame Retardancy

PETB and zinc borate are both flame retardants but differ in mechanism:

  • PETB : Releases water vapor and forms a boron-rich char during thermal decomposition, suppressing flammable gases. Its organic structure allows compatibility with polymers .
  • Zinc borate: Inorganic; releases water and forms a glassy layer. More cost-effective but less compatible with organic matrices .
Property PETB Zinc Borate
Decomposition Temp. ~280°C >300°C
Char Residue at 600°C 15–20% 30–35%
Compatibility with Polymers High (organic) Moderate (inorganic)
Lubrication and Thermal Stability

PETB competes with TMPTO and PETO in lubrication:

  • Viscosity : PETB (≈280 cSt at 40°C) is less viscous than TMPTO (310 cSt) but comparable to PETO .
  • Thermal Stability : PETB degrades at ~280°C, outperforming TMPTO (310°C) but underperforming PETO (>310°C) due to borate’s lower thermal resilience .

Q & A

Q. How can pentaerythritol borate systems inform drug delivery or anti-hyperlipidemic formulations?

  • Methodological Answer : Optimize amorphous solid dispersions (e.g., ATN-CE-SD) using borate carriers to enhance drug solubility. Validate dissolution rates via in vitro assays with borate buffers (e.g., pH 9.0) and compare against traditional excipients .

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